molecular formula C16H25NO3 B14835996 3,4-DI-Tert-butoxy-5-cyclopropoxypyridine CAS No. 1243346-93-1

3,4-DI-Tert-butoxy-5-cyclopropoxypyridine

Cat. No.: B14835996
CAS No.: 1243346-93-1
M. Wt: 279.37 g/mol
InChI Key: APFKYVMORZLQPE-UHFFFAOYSA-N
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Description

3,4-DI-Tert-butoxy-5-cyclopropoxypyridine is an organic compound with the molecular formula C16H25NO3 and a molecular weight of 279.37 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a pyridine ring, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 3,4-DI-Tert-butoxy-5-cyclopropoxypyridine involves multiple steps, typically starting with the preparation of the pyridine ring followed by the introduction of tert-butoxy and cyclopropoxy groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct attachment of these groups. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3,4-DI-Tert-butoxy-5-cyclopropoxypyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, it could be explored for its potential therapeutic properties. Industrially, it may be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3,4-DI-Tert-butoxy-5-cyclopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar compounds to 3,4-DI-Tert-butoxy-5-cyclopropoxypyridine include 3,5-Di-tert-butyl-4-hydroxybenzoic acid and 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. These compounds share structural similarities but differ in their functional groups and applications. The uniqueness of this compound lies in its specific combination of tert-butoxy and cyclopropoxy groups attached to the pyridine ring, which imparts distinct chemical properties and reactivity .

Properties

CAS No.

1243346-93-1

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

3-cyclopropyloxy-4,5-bis[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C16H25NO3/c1-15(2,3)19-13-10-17-9-12(18-11-7-8-11)14(13)20-16(4,5)6/h9-11H,7-8H2,1-6H3

InChI Key

APFKYVMORZLQPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C(=CN=C1)OC2CC2)OC(C)(C)C

Origin of Product

United States

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